molecular formula C7HF4N3O4S B6296760 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid CAS No. 2271046-99-0

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid

Cat. No.: B6296760
CAS No.: 2271046-99-0
M. Wt: 299.16 g/mol
InChI Key: GPNZIFZDTAEUDN-UHFFFAOYSA-N
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Description

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid is an organic compound characterized by the presence of an azidosulfonyl group and four fluorine atoms attached to a benzoic acid core

Future Directions

The future directions for this compound would depend on its intended applications. It could potentially be used in the synthesis of other complex molecules, or in various industries depending on its properties . Further studies and experiments would be needed to fully explore its potential uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid typically involves the introduction of the azidosulfonyl group onto a tetrafluorobenzoic acid precursor. One common method includes the reaction of 4-(Chlorosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid with sodium azide (NaN₃) in an appropriate solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired azide compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN₃):

    Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of the azide group to an amine.

    Copper Catalysts: Employed in click chemistry reactions to facilitate the formation of triazoles.

Major Products Formed

    Amines: Formed through the reduction of the azide group.

    Triazoles: Formed through click chemistry reactions with alkynes.

Scientific Research Applications

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is harnessed in various applications, including bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized or modified.

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid: A precursor used in the synthesis of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid.

    4-(Fluorosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid: Another sulfonyl derivative with similar reactivity.

    4-Sulfamoylbenzoic Acid: A related compound with a sulfonamide group instead of an azide.

Uniqueness

This compound is unique due to the presence of both the azidosulfonyl group and the tetrafluorobenzoic acid core. This combination imparts distinct reactivity, particularly in click chemistry and bioconjugation applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-azidosulfonyl-2,3,5,6-tetrafluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4N3O4S/c8-2-1(7(15)16)3(9)5(11)6(4(2)10)19(17,18)14-13-12/h(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNZIFZDTAEUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)N=[N+]=[N-])F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2271046-99-0
Record name 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid
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